(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate
Overview
Description
(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a benzyloxycarbonyl-protected amino group, and a methyl ester group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Batch reactors: Where the reactions are carried out in large vessels with precise control over temperature, pressure, and reaction time.
Continuous flow reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amino group.
Coupling reactions: The compound can participate in peptide coupling reactions to form dipeptides or longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling reactions: Commonly performed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Hydrolysis: Yields (S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid.
Deprotection: Yields (S)-methyl 3-amino-2-amino propanoate.
Coupling reactions: Yields dipeptides or longer peptides depending on the reactants used.
Scientific Research Applications
(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate has several applications in scientific research:
Peptide synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical intermediates: Serves as an intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors and receptor agonists.
Biological studies: Used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial applications: Employed in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid: Similar structure but lacks the methyl ester group.
(S)-tert-butyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate: Similar structure but has a tert-butyl ester group instead of a methyl ester group.
Uniqueness
(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is unique due to its specific combination of functional groups, which makes it particularly useful in peptide synthesis and as an intermediate in pharmaceutical production. The presence of the methyl ester group provides distinct reactivity compared to other similar compounds, allowing for selective reactions and modifications.
Properties
IUPAC Name |
methyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOWAJADCIVNB-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75760-11-1 | |
Record name | 3-Amino-N-((phenylmethoxy)carbonyl)-L-alanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075760111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINO-N-((PHENYLMETHOXY)CARBONYL)-L-ALANINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RHK8894G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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